3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
The compound 3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (hereafter referred to as the "target compound") is a pyridazine derivative featuring a 1,2,4-oxadiazole core linked via a sulfanyl bridge. Its molecular formula is C23H22N4OS, with a molecular weight of 418.52 g/mol (calculated from , compound 4). The structure includes a 3,4-dimethylphenyl substituent on the pyridazine ring and a 4-methylphenyl group on the oxadiazole moiety.
Properties
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-4-7-17(8-5-14)22-23-20(27-26-22)13-28-21-11-10-19(24-25-21)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYOYZUBTKMGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions using suitable dimethylbenzene derivatives.
Attachment of the Oxadiazolylmethylsulfanyl Group: The oxadiazolylmethylsulfanyl group can be attached through nucleophilic substitution reactions involving oxadiazole derivatives and thiol-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The 1,3,4-oxadiazole derivatives have shown significant activity against various cancer cell lines. For instance:
- A study demonstrated that certain oxadiazole derivatives exhibited IC50 values lower than 0.1 µM against leukemia cell lines, indicating potent anticancer activity .
- The compound under discussion may share similar mechanisms due to its structural components.
Antimicrobial Properties
Compounds with oxadiazole structures have been recognized for their antimicrobial activities . Research indicates that these derivatives can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antibiotics or antifungal agents . The sulfanyl group in the compound may enhance its antimicrobial properties through increased lipophilicity.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and cardiovascular disorders. Compounds similar to 3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine have been studied for their anti-inflammatory effects . The presence of the pyridazine and oxadiazole rings could contribute to modulating inflammatory pathways effectively .
Antioxidant Activity
Oxadiazole derivatives are also known for their antioxidant properties , which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a pivotal role. Compounds with similar structures have shown promise in scavenging free radicals and reducing oxidative damage in cellular models .
Case Study 1: Anticancer Screening
A comprehensive screening of derivatives containing the oxadiazole moiety was conducted against over 50 cancer cell lines at the National Cancer Institute. Compounds were evaluated for their cytotoxicity using standard assays. Notably, derivatives similar to the target compound exhibited promising results against leukemia cell lines with IC50 values significantly lower than existing treatments .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, several oxadiazole derivatives were synthesized and tested against common pathogens. Results indicated that certain compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of pyridazine-oxadiazole hybrids. Below is a detailed comparison with analogous derivatives, focusing on molecular properties, substituent effects, and synthetic approaches.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (418.52 g/mol) has a higher molecular weight compared to derivatives with ethyl groups (e.g., 402.52 g/mol in , compound 1) due to its dual methyl substituents on the phenyl ring.
- Trifluoromethyl groups (e.g., 444.43 g/mol in ) significantly increase molecular weight but introduce strong electron-withdrawing effects .
Electron-Withdrawing Groups: Derivatives like the trifluoromethyl-containing compound () may exhibit altered reactivity in electrophilic substitution reactions .
Thermal Stability :
- Compounds with amide-thiazole moieties () exhibit melting points between 134–178°C, suggesting moderate thermal stability. The target compound’s melting point is unreported but likely influenced by its rigid aromatic structure .
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.48 g/mol. The structure includes a pyridazine core linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridazine ring and the introduction of the oxadiazole group. The use of sulfanyl groups in organic synthesis enhances the compound's reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as:
- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : Modulating these enzymes can induce cancer cell apoptosis.
- Topoisomerase II : Targeting this enzyme disrupts DNA replication in rapidly dividing cells.
A review article summarized that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT29), and prostate (PC3) cancers .
Other Pharmacological Activities
In addition to anticancer properties, compounds similar to this compound have demonstrated:
- Antimicrobial Activity : Studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro.
- Antioxidant Properties : The ability to scavenge free radicals suggests a protective role against oxidative stress-related diseases.
Data Table: Biological Activity Summary
Case Studies
- Case Study on Anticancer Properties : A study evaluated the cytotoxic effects of several oxadiazole derivatives on breast cancer cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .
- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar compounds against E. coli. The results showed significant inhibition zones compared to control groups, suggesting effective antibacterial action .
Q & A
Basic Research Questions
Q. What experimental strategies can optimize the synthesis of this compound while minimizing byproduct formation?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) reduce the number of trials while maximizing yield and purity. For heterogeneous reactions, integrate membrane separation technologies (e.g., nanofiltration) to isolate intermediates and suppress side reactions . Quantum chemical calculations (e.g., density functional theory) can predict reactive intermediates and guide synthetic route selection .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structural integrity?
- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation with 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals in complex regions. For sulfur-containing moieties, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to validate the molecular formula. Cross-reference experimental data with computational infrared (IR) and Raman spectra simulated via Gaussian software to verify functional groups .
Advanced Research Questions
Q. How can contradictory catalytic activity data for this compound be resolved across different studies?
- Methodological Answer : Conduct a meta-analysis of experimental conditions (e.g., solvent, substrate scope, purity thresholds) to identify confounding variables. Use kinetic isotope effect (KIE) studies to distinguish between mechanistic pathways (e.g., radical vs. ionic mechanisms). Validate findings via in situ spectroscopic monitoring (e.g., ReactIR) to correlate reaction progress with intermediate formation .
Q. What computational frameworks integrate experimental data to elucidate reaction pathways involving this compound?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to model transient intermediates and transition states. Combine with microkinetic modeling to simulate concentration-time profiles under varying conditions. Use Bayesian optimization to iteratively refine computational predictions using experimental feedback, such as catalytic turnover frequencies (TOFs) or selectivity ratios .
Q. How can reactor design enhance the scalability of reactions involving this thermally sensitive compound?
- Methodological Answer : Implement continuous-flow reactors with precise temperature control (e.g., microfluidic chips) to mitigate thermal degradation. Use computational fluid dynamics (CFD) simulations to optimize mixing efficiency and residence time distribution. For exothermic reactions, integrate heat-exchanger reactors to maintain isothermal conditions and prevent runaway scenarios .
Q. What statistical approaches address reproducibility challenges in biological activity assays for this compound?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in biological replicates. Use principal component analysis (PCA) to identify latent variables (e.g., cell passage number, assay plate geometry) influencing IC₅₀ values. Validate findings through blind testing in independent laboratories and cross-correlate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Data Analysis and Validation
Q. How can researchers ensure data integrity when handling large datasets from high-throughput screening (HTS) of derivatives?
- Methodological Answer : Implement blockchain-based data logging to timestamp and encrypt raw data streams. Use machine learning classifiers (e.g., random forests) to flag outliers in HTS datasets. Cross-validate results using leave-one-out cross-validation (LOOCV) and publish raw data in FAIR-compliant repositories (e.g., Zenodo) .
Q. What methodologies reconcile discrepancies between computational predictions and experimental solubility profiles?
- Methodological Answer : Refine COSMO-RS (Conductor-like Screening Model for Real Solvents) predictions by incorporating experimental Hansen solubility parameters. Perform phase-diagram analysis via differential scanning calorimetry (DSC) to detect polymorphic transitions or amorphous content. Use molecular dynamics (MD) simulations to model solute-solvent interactions at varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
